
Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate
Overview
Description
Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research. In
Scientific Research Applications
DNA Methylation and Cancer Treatment
DNA Methyltransferase Inhibitors : DNA methylation plays a significant role in gene expression regulation, and its abnormal patterns are linked to cancer. DNA methyltransferase inhibitors, including analogs of nucleoside deoxycitidine, have shown promise in restoring suppressor gene expression and exhibiting antitumor effects in laboratory models. Clinical trials with these inhibitors have demonstrated encouraging results, particularly in leukemias, though their efficacy in solid tumors remains limited. These findings underscore the potential of targeting DNA methylation pathways in cancer therapy (Goffin & Eisenhauer, 2002).
Synthesis and Bioactivity of Pyrimidine Derivatives
Hybrid Catalysts for Pyrimidine Synthesis : The synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their synthetic versatility and bioavailability, involves using hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the one-pot multicomponent reaction, highlighting the broad applicability and ongoing research interest in developing pyrimidine-based lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).
Antitumor Activity of Fluorinated Pyrimidines : Fluorinated pyrimidines, like 5-Fluorouracil, are critical in cancer treatment. Recent advancements in fluorine chemistry have enhanced the precision of these compounds in targeting cancer, with studies exploring their mechanisms beyond the inhibition of thymidylate synthase. These include effects on RNA and DNA modification enzymes, offering insights into more targeted cancer therapies (Gmeiner, 2020).
properties
IUPAC Name |
methyl 2-methyl-4-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-14-7-10(12(16)17-2)11(15-8)9-3-5-13-6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOAEVLLLPGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




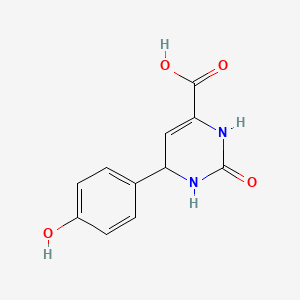


![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
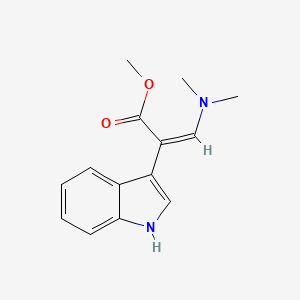
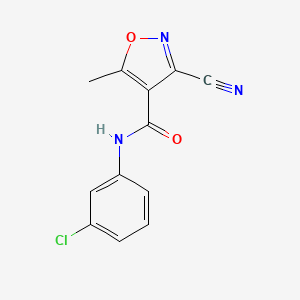
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
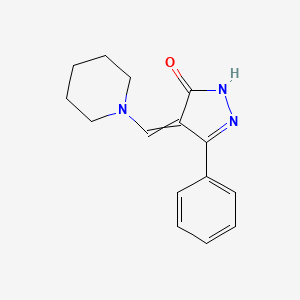
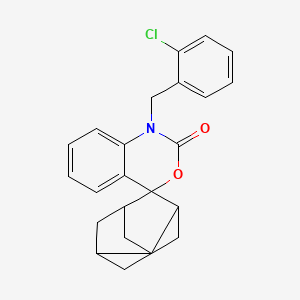
![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)